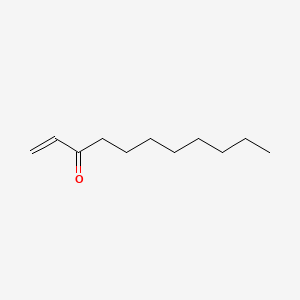

1-Undecen-3-one

Description

Structure

3D Structure

Properties

CAS No. |

42832-47-3 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

undec-1-en-3-one |

InChI |

InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11(12)4-2/h4H,2-3,5-10H2,1H3 |

InChI Key |

ADDGAKQSFRASOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Undecen 3 One

Established Synthetic Routes and Precursors

The synthesis of 1-undecen-3-one, an α,β-unsaturated ketone, can be achieved through various methodologies, ranging from traditional organic reactions to modern catalytic strategies. These routes differ in their choice of precursors, efficiency, and adherence to the principles of sustainable chemistry.

Traditional Organic Synthetic Approaches

Traditional methods for synthesizing α,β-unsaturated ketones like this compound often rely on well-established, stoichiometric reactions. These approaches typically involve the formation of the carbon skeleton followed by functional group manipulation or direct construction of the enone moiety.

One common strategy is the oxidation of the corresponding secondary allylic alcohol, 1-undecen-3-ol . This transformation is a cornerstone of organic synthesis. A variety of stoichiometric oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction scale. Jones oxidation, which utilizes chromium trioxide in sulfuric acid and acetone (B3395972), is a classic method for converting secondary alcohols to ketones. orgsyn.org Other common reagents include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which offer milder conditions.

Another fundamental approach is the aldol (B89426) condensation reaction . This method builds the carbon framework and introduces the enone functionality in a single sequence. The synthesis of this compound via this route would typically involve the condensation of octanal (B89490) with acetone. The reaction is usually base-catalyzed, leading to a β-hydroxy ketone intermediate which then undergoes dehydration (elimination of water) under the reaction conditions or upon acidic workup to yield the final α,β-unsaturated ketone.

A third traditional route involves the use of organometallic reagents . For instance, the reaction of an octyl-containing organometallic compound, such as octylmagnesium bromide (a Grignard reagent), with an α,β-unsaturated acylating agent or a suitable three-carbon electrophile can be envisioned. Alternatively, the addition of vinylmagnesium bromide to octanoyl chloride could provide the target molecule, although careful control of reaction conditions is necessary to prevent 1,4-addition or double addition.

Table 1: Comparison of Traditional Synthetic Approaches for this compound This table is interactive. You can sort and filter the data.

| Synthetic Approach | Key Precursors | Typical Reagents | Key Intermediates |

|---|---|---|---|

| Oxidation | 1-Undecen-3-ol | Jones Reagent (CrO₃/H₂SO₄), PCC, PDC | N/A (Direct conversion) |

| Aldol Condensation | Octanal, Acetone | NaOH, KOH | 4-Hydroxy-1-undecen-3-one |

| Organometallic Addition | Octylmagnesium bromide, Acrolein | Grignard Reagents | Metal alkoxide adduct |

Catalytic Synthetic Strategies

Catalytic methods are often preferred over traditional stoichiometric approaches as they can offer higher efficiency, selectivity, and better atom economy, aligning with the principles of green chemistry. organic-chemistry.org Catalysis can be broadly divided into homogeneous and heterogeneous types.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in a liquid solution. Transition-metal complexes are frequently used as homogeneous catalysts in organic synthesis. For the preparation of this compound, several catalytic cross-coupling reactions could be applied. For example, a palladium- or rhodium-catalyzed reaction between an octyl-organometallic species and a vinyl ketone derivative could construct the carbon skeleton.

Another relevant homogeneous catalytic reaction is the Wacker-type oxidation. The Wacker process traditionally refers to the oxidation of ethylene (B1197577) to acetaldehyde, but its principles can be extended. A modified Wacker oxidation of a terminal alkene like 1-undecene (B165158) could potentially yield a methyl ketone, though achieving the specific 3-oxo isomer would require directing groups or specialized catalytic systems.

Heterogeneous catalysis utilizes a catalyst that exists in a different phase from the reactants. unifi.it These catalysts are often solid materials, which facilitates their separation from the reaction mixture and allows for easier recovery and recycling—a significant advantage in sustainable manufacturing. um.edu.mt

For the synthesis of this compound, heterogeneous catalysts are particularly effective for the aldol condensation of octanal and acetone. Solid base catalysts, such as magnesium-aluminum mixed oxides (hydrotalcites) or functionalized resins, can efficiently promote the condensation and subsequent dehydration steps. mdpi.com These solid catalysts can replace soluble bases like sodium hydroxide (B78521), simplifying the workup process and minimizing corrosive waste streams. The properties of these catalysts, such as surface area and the strength of basic sites, can be tuned to optimize the conversion of reactants and the selectivity towards the desired branched-chain product. mdpi.com

One-pot processes combining hydrogenation and dehydration steps can also be designed using multifunctional heterogeneous catalysts. rsc.orgresearchgate.net For instance, a metal-supported acidic or basic material could be used to perform multiple transformations in a single reactor, increasing process efficiency.

Table 2: Overview of Catalytic Strategies This table is interactive. You can sort and filter the data.

| Catalysis Type | Reaction Example | Catalyst Class | Advantages |

|---|---|---|---|

| Homogeneous | Cross-Coupling | Palladium Complexes | High selectivity, Mild conditions |

| Heterogeneous | Aldol Condensation | Solid Bases (e.g., Mg-Al mixed oxides) | Catalyst recyclability, Simplified workup |

| Heterogeneous | Oxidation | Supported Metal Oxides | Potential for selective C-H activation |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The synthesis of this compound can be evaluated and improved based on these principles, particularly concerning reagent and solvent selection.

The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste. nih.gov Traditional syntheses may use hazardous chlorinated solvents like dichloromethane. researchgate.net A greener approach involves substituting these with more environmentally benign alternatives. sigmaaldrich.com

For the synthesis of this compound, solvents such as ethanol (B145695), water, or bio-derived solvents like Cyrene™ (dihydrolevoglucosenone) could be employed. sigmaaldrich.comnih.gov Ethanol is a renewable resource and has a favorable environmental profile. Water is an ideal green solvent for certain reactions, such as some aldol condensations, where it can promote reactivity. mdpi.com Catalyst- and solvent-free reaction conditions represent an ideal scenario from a green chemistry perspective, minimizing waste at the source. researchgate.netrsc.org

Atom Economy and Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com The goal is to maximize the integration of starting materials into the final product, thereby minimizing waste. jocpr.com Unlike reaction yield, which only considers the amount of product obtained, atom economy assesses the intrinsic efficiency of a transformation. jk-sci.com

The synthesis of this compound can be approached through various routes, each with a distinct atom economy. Two common methods for preparing α,β-unsaturated ketones are aldol condensation and the oxidation of allylic alcohols.

An aldol condensation, for instance between nonanal (B32974) and acetone, followed by dehydration, forms the carbon skeleton and the enone functionality in a sequence that generates water as the only byproduct. libretexts.orgyoutube.com This C-C bond-forming reaction is generally considered to have a high atom economy. nih.gov

Reaction: Nonanal (C₉H₁₈O) + Acetone (C₃H₆O) → this compound (C₁₁H₂₀O) + Water (H₂O)

The following table provides a theoretical comparison of the atom economy for these two synthetic strategies.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Aldol Condensation | Nonanal + Acetone | This compound | H₂O | 90.9% |

| Stoichiometric Oxidation (using PCC) | 1-Undecen-3-ol + PCC | This compound | Pyridinium hydrochloride + CrO₂ + H₂O | 43.7% |

Novel and Emerging Synthetic Approaches

Chemoenzymatic synthesis combines the strengths of traditional chemical reactions with the high selectivity and mild operating conditions of biocatalysis. nih.gov While specific chemoenzymatic routes to this compound are not widely documented, the strategy is highly applicable. A plausible approach involves the chemical synthesis of the precursor, 1-undecen-3-ol, followed by a highly selective enzymatic oxidation to the target enone.

This final oxidation step could be catalyzed by an alcohol dehydrogenase (ADH). ADHs are a class of enzymes that facilitate the interconversion of alcohols and their corresponding aldehydes or ketones. researchgate.net Utilizing an isolated ADH offers advantages such as high chemo-, regio-, and stereoselectivity, potentially avoiding unwanted side reactions like the oxidation of other sensitive functional groups or isomerization of the double bond. nih.gov The process would require a cofactor regeneration system for the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) on which ADHs depend. nih.gov Furthermore, multi-enzyme cascade reactions, where the product of one enzymatic step becomes the substrate for the next, could be designed to produce the precursor alcohol itself from simpler starting materials in a one-pot system. researchgate.netrsc.org

Bioproduction offers a pathway to synthesize chemicals from renewable feedstocks using engineered microorganisms. A potential bioproduction route for this compound can be hypothesized based on known enzymatic capabilities. A key discovery is the enzyme UndA, a nonheme iron-dependent oxidase found in Pseudomonas species, which catalyzes the oxidative decarboxylation of medium-chain fatty acids to their corresponding terminal olefins. nih.gov Specifically, UndA can convert lauric acid (a C12 fatty acid) into 1-undecene. nih.govgoogle.com

Leveraging this, a multi-step biosynthetic pathway could be engineered in a microbial host like E. coli. The pathway would begin with the cellular synthesis of lauric acid. This fatty acid would then be converted to 1-undecene by a heterologously expressed UndA enzyme. The subsequent steps would involve the selective functionalization of the 1-undecene backbone. This would likely require a cytochrome P450 monooxygenase or a similar hydroxylase to install a hydroxyl group at the C-3 position, yielding 1-undecen-3-ol. The final step would be the oxidation of this allylic alcohol to this compound, a reaction that could be catalyzed by a native or engineered alcohol dehydrogenase (ADH). nih.govresearchgate.net This approach aligns with modern efforts to produce flavor and fragrance compounds through biocatalysis. wur.nl

The following table outlines a potential biosynthetic pathway.

| Step | Precursor | Product | Enzyme Class Required |

|---|---|---|---|

| 1 | Acetyl-CoA / Malonyl-CoA | Lauric Acid (C12:0) | Fatty Acid Synthase (FAS) |

| 2 | Lauric Acid | 1-Undecene | Oxidative Decarboxylase (e.g., UndA) |

| 3 | 1-Undecene | 1-Undecen-3-ol | Hydroxylase / Monooxygenase |

| 4 | 1-Undecen-3-ol | This compound | Alcohol Dehydrogenase (ADH) |

Reaction Mechanisms and Pathways of this compound

The formation of this compound via common synthetic routes involves well-understood reaction mechanisms.

Aldol Condensation Mechanism: This reaction proceeds in two main stages: an aldol addition followed by dehydration. libretexts.org

Enolate Formation: A base removes an acidic α-proton from acetone to form a nucleophilic enolate ion.

Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of nonanal, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by a solvent molecule (e.g., water) to yield the β-hydroxy ketone adduct, 4-hydroxy-2-undecanone.

Dehydration (E1cB Mechanism): Under basic conditions, a proton on the α-carbon is removed to form an enolate. youtube.com The subsequent elimination of the hydroxide leaving group from the β-carbon results in the formation of the conjugated C=C double bond, yielding this compound. youtube.comlibretexts.org This elimination is driven by the formation of a stable, conjugated π-system.

Allylic Oxidation Mechanism (Babler Oxidation): This reaction facilitates the 1,3-transpositional oxidation of a tertiary allylic alcohol, but the principles apply to the oxidation of secondary allylic alcohols like 1-undecen-3-ol. The mechanism with PCC involves:

Chromate (B82759) Ester Formation: The oxygen of the allylic alcohol (1-undecen-3-ol) attacks the chromium atom of PCC, forming a chromate ester intermediate. wikipedia.org

wpmucdn.comwpmucdn.com-Sigmatropic Rearrangement: The chromate ester undergoes a concerted pericyclic rearrangement where the C=C double bond shifts and the chromium moiety migrates to the terminal carbon of the original double bond. wikipedia.org

Oxidation: The rearranged intermediate then undergoes oxidation, where the C-H bond at the carbinol center is broken, the carbonyl group is formed, and the chromium is reduced, ultimately yielding the α,β-unsaturated ketone product. wikipedia.org

The characteristic reactivity of α,β-unsaturated ketones like this compound is dominated by the electrophilicity of both the carbonyl carbon (C-3) and the β-carbon (C-1). This dual reactivity dictates its degradation pathways.

Conjugate Addition (Michael Reaction): The most significant reaction pathway for α,β-unsaturated ketones is the conjugate or 1,4-addition, also known as the Michael reaction. wikipedia.orglibretexts.org In this process, a nucleophile attacks the electrophilic β-carbon of the conjugated system. This attack pushes electron density through the double bond and onto the carbonyl oxygen, forming an enolate intermediate. masterorganicchemistry.com Subsequent protonation of the enolate at the α-carbon (C-2) yields the final 1,4-adduct. wikipedia.org In biological systems, this is a primary degradation and detoxification pathway, where cellular nucleophiles such as the thiol group of glutathione (B108866) readily add to the β-carbon. nih.govresearchgate.net This covalent modification can alter cellular function and is a key mechanism of toxicity for many α,β-unsaturated carbonyl compounds. researchgate.netnih.gov

Atmospheric Oxidation: In the atmosphere, this compound is susceptible to degradation initiated by radicals, primarily the hydroxyl (OH) radical. copernicus.org The reaction likely proceeds via the electrophilic addition of the OH radical to one of the carbons of the C=C double bond. This forms a carbon-centered radical intermediate, which can then react with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical can lead to the formation of various smaller, oxygenated products and contribute to atmospheric aerosol formation. copernicus.org

Metabolic Reduction: In biological environments, enzymes such as carbonyl reductases can reduce the ketone functional group to a secondary alcohol (1-undecen-3-ol) or saturate the carbon-carbon double bond. The reduction of the carbonyl group of glutathione adducts of other α,β-unsaturated carbonyls has been observed as a metabolic pathway. nih.govresearchgate.net

The following table summarizes key degradation pathways.

| Pathway | Reacting Species / Condition | Key Intermediate | Initial Product Type |

|---|---|---|---|

| Michael Addition | Nucleophiles (e.g., Glutathione, Amines) | Enolate | β-Substituted Ketone |

| Atmospheric Oxidation | OH Radical, O₂ | Peroxy Radical (RO₂) | Fragmented Oxygenates |

| Enzymatic Reduction | Carbonyl Reductases / Ene-Reductases | Enzyme-Substrate Complex | Allylic Alcohol or Saturated Ketone |

Derivatization and Further Chemical Transformations of this compound

This compound, as an α,β-unsaturated ketone, possesses two primary sites of reactivity: the carbon-carbon double bond (alkene) and the carbonyl group (ketone). This dual functionality allows for a variety of chemical transformations, enabling its derivatization into a range of other compounds. The following sections detail key classes of reactions involving this compound.

Functional Group Interconversions

Functional group interconversion refers to the transformation of one functional group into another. For this compound, this primarily involves the reduction of the ketone and/or the alkene moiety. The selectivity of these reductions is highly dependent on the choice of reducing agent and reaction conditions.

Reduction of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol, yielding 1-undecen-3-ol, in the presence of the alkene. This is typically achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent commonly used for this transformation, often in alcoholic solvents like methanol (B129727) or ethanol at room temperature. The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Reduction of the Carbon-Carbon Double Bond: Selective reduction of the vinyl group without affecting the carbonyl is known as conjugate reduction. Catalytic hydrogenation is a common method for this purpose. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂), the double bond can be saturated to yield undecan-3-one. The choice of catalyst and conditions is crucial to avoid reduction of the ketone.

Complete Reduction: The simultaneous reduction of both the ketone and the alkene functionalities results in the formation of undecan-3-ol. This can be achieved through more forceful catalytic hydrogenation, for example, using catalysts like platinum oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃) under hydrogen pressure, or by using a combination of reducing agents.

| Transformation | Starting Material | Reagent(s) and Conditions | Product |

| Selective Ketone Reduction | This compound | 1. NaBH₄2. Methanol, 25°C | 1-Undecen-3-ol |

| Conjugate Reduction | This compound | H₂, Pd/C | Undecan-3-one |

| Complete Reduction | This compound | H₂, PtO₂ (Adam's catalyst) | Undecan-3-ol |

Cycloaddition and Annulation Reactions Involving the Compound

The conjugated system of this compound makes it an excellent substrate for cycloaddition and annulation reactions, which are powerful methods for ring formation in organic synthesis.

[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. researchgate.net this compound, with its electron-deficient double bond due to the adjacent carbonyl group, is an effective dienophile. For instance, in a reaction with a highly reactive diene like cyclopentadiene, this compound would form a bicyclic adduct. nih.govmasterorganicchemistry.com The reaction is stereospecific, and typically, the endo product is favored due to secondary orbital interactions. libretexts.orglibretexts.org

1,3-Dipolar Cycloaddition: This reaction occurs between a 1,3-dipole and a dipolarophile (the alkene component) to form a five-membered heterocyclic ring. wikipedia.orgwikipedia.org this compound can act as a dipolarophile. For example, it can react with a nitrone (an N-oxide of an imine), which is a common 1,3-dipole, to yield an isoxazolidine (B1194047) ring system. chesci.comrsc.org The regioselectivity of the addition is governed by the electronic properties of both the dipole and the dipolarophile. mdpi.com

Robinson Annulation: The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring, specifically a cyclohexenone derivative. capes.gov.bruoc.grmasterorganicchemistry.com In this sequence, this compound acts as the Michael acceptor. wikipedia.orgchemistrysteps.com An enolate, generated from another ketone (the Michael donor, e.g., cyclohexanone) in the presence of a base, performs a conjugate addition to this compound. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form the annulated ring. uoc.gr

| Reaction Type | Reactants | Key Intermediate | Product Class |

| Diels-Alder Reaction | This compound + Cyclopentadiene | Concerted transition state | Bicyclic adduct |

| 1,3-Dipolar Cycloaddition | This compound + Nitrone | Concerted transition state | Isoxazolidine |

| Robinson Annulation | This compound + Ketone enolate | 1,5-Dicarbonyl compound | Cyclohexenone derivative |

Oligomerization and Polymerization Studies (focused on chemical process, not material properties)

The vinyl group in this compound makes it a monomer capable of undergoing polymerization. Vinyl ketones belong to a class of monomers that can be polymerized through various mechanisms due to the electronic influence of the carbonyl group. nih.gov

Free-Radical Polymerization: This is a common method for polymerizing vinyl monomers. The process is initiated by a radical initiator (e.g., azobisisobutyronitrile, AIBN, or benzoyl peroxide) which adds to the double bond of the monomer. This creates a new radical species that can then react with subsequent monomer units in a chain reaction, propagating the polymer chain. The presence of the carbonyl group can influence the reactivity of the monomer and the properties of the resulting polymer. nih.gov

Anionic Polymerization: Vinyl ketones are also susceptible to anionic polymerization due to the electron-withdrawing nature of the carbonyl group, which can stabilize an adjacent carbanion. uni-bayreuth.de This process is initiated by a strong nucleophile, such as an organolithium compound (e.g., n-butyllithium). The initiator adds to the β-carbon of the vinyl group, generating a resonance-stabilized enolate anion as the propagating species. capes.gov.brwikipedia.org This "living" propagating chain end will continue to add monomer units until the reaction is deliberately terminated. Anionic polymerization can offer good control over the molecular weight and structure of the resulting polymer. uni-bayreuth.de

The chemical process for both mechanisms involves the sequential addition of monomer units to a growing polymer chain, converting the C=C double bonds into the single bonds that form the polymer backbone.

Advanced Spectroscopic and Chromatographic Methodologies for 1 Undecen 3 One Analysis

Mass Spectrometry (MS) Characterization Principles

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition. measurlabs.com Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS instruments can determine m/z to several decimal places. bioanalysis-zone.comlibretexts.org This high level of precision is possible because the exact masses of atoms are not integers (save for Carbon-12, which is defined as 12.00000 amu). libretexts.org

This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas. bioanalysis-zone.com By comparing the experimentally measured exact mass with the theoretically calculated exact mass, a single molecular formula can be assigned with high confidence. libretexts.org This is a definitive method for confirming the identity of 1-Undecen-3-one (C₁₁H₂₀O). The technique relies on advanced mass analyzers, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR), to achieve high mass resolution and accuracy. numberanalytics.com

The theoretical exact mass for this compound is calculated using the monoisotopic masses of its constituent elements.

Table 1: Elemental Composition and Exact Mass of this compound

| Element | Count | Monoisotopic Mass (amu) | Total Mass (amu) |

| Carbon (C) | 11 | 12.00000 | 132.00000 |

| Hydrogen (H) | 20 | 1.00783 | 20.15660 |

| Oxygen (O) | 1 | 15.99491 | 15.99491 |

| Total | Theoretical Exact Mass | 168.15141 |

An HRMS analysis of a purified sample of this compound would be expected to yield a molecular ion peak at an m/z value extremely close to 168.15141. This result would provide conclusive evidence for the molecular formula C₁₁H₂₀O, effectively ruling out other potential isobaric compounds.

Infrared (IR) and Raman Spectroscopy Approaches

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present within a molecule. utdallas.eduwikipedia.org These two techniques are often considered complementary. edinst.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. msu.edu For a vibration to be IR active, it must result in a change in the molecule's dipole moment. wikipedia.orgtanta.edu.eg

Raman spectroscopy, on the other hand, is a light-scattering technique. anton-paar.com It detects the inelastic scattering of monochromatic light (from a laser) that results from the light's interaction with molecular vibrations. anton-paar.com A vibration is Raman active if it causes a change in the polarizability of the molecule's electron cloud. edinst.com Because the selection rules differ, some vibrations may be active in IR, some in Raman, and some in both, providing a more complete structural picture when used together. edinst.com

Vibrational Analysis and Functional Group Identification

The structure of this compound contains several key functional groups whose characteristic vibrations can be identified using IR and Raman spectroscopy. These include the carbonyl (C=O) group of the ketone, the carbon-carbon double bond (C=C) of the terminal alkene (vinyl group), and various carbon-hydrogen (C-H) bonds.

The analysis of an IR or Raman spectrum involves correlating the observed absorption bands (in IR) or scattering peaks (in Raman) with known vibrational frequencies of specific functional groups. renishaw.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C=O (Ketone) | Stretching | 1705 - 1725 | Strong | Medium |

| C=C (Alkene) | Stretching | 1640 - 1650 | Medium | Strong |

| =C-H (Alkene) | C-H Stretching | 3075 - 3095 | Medium | Medium |

| =C-H (Alkene) | C-H Bending (out-of-plane) | 910 - 990 | Strong | Weak |

| -C-H (Alkyl) | C-H Stretching | 2850 - 2960 | Strong | Strong |

| -C-H (Alkyl) | C-H Bending | 1350 - 1470 | Medium | Medium |

The most prominent band in the IR spectrum of this compound would be the strong C=O stretching absorption around 1715 cm⁻¹, characteristic of an aliphatic ketone. msu.edu The C=C stretching vibration would appear in the 1640-1650 cm⁻¹ region. utdallas.edu In the Raman spectrum, the C=C stretch is often stronger and more easily identified than in the IR spectrum due to the high polarizability of the double bond. The presence of a terminal vinyl group is further confirmed by the =C-H stretching vibrations above 3000 cm⁻¹ and the strong out-of-plane C-H bending vibrations between 910 and 990 cm⁻¹. utdallas.edu The aliphatic chain would be evidenced by strong C-H stretching bands just below 3000 cm⁻¹.

Chromatographic Separation Techniques

Chromatography encompasses a set of powerful laboratory techniques used to separate the components of a mixture. wikipedia.org The fundamental principle involves a substance being dissolved in a fluid called the mobile phase, which then carries it through a structure holding another material called the stationary phase. shimadzu.com The various constituents of the mixture travel at different speeds, causing them to separate. For the analysis of this compound, the most relevant chromatographic techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile compounds that can be vaporized without decomposition. elgalabwater.comshimadzu.com In GC, the mobile phase is an inert carrier gas, such as helium or nitrogen, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, housed inside a column. shimadzu.com

Purity Analysis: The purity of a this compound sample can be determined by GC. An injected sample is vaporized and separated into its individual components within the column. Each pure compound elutes at a specific time, known as its retention time, creating a peak on a chromatogram. The area of the peak is proportional to the amount of the compound present. libretexts.org By calculating the area percentage of the main this compound peak relative to the total area of all peaks (excluding the solvent), the purity of the sample can be accurately estimated. youtube.com

Quantitative Analysis: To determine the precise concentration of this compound in a mixture, a quantitative GC method is employed. This typically involves creating a calibration curve using standards of known concentration. By comparing the peak area of this compound in an unknown sample to the calibration curve, its exact quantity can be calculated. libretexts.org This method is widely used in flavor and fragrance industries and in environmental analysis. nih.gov

Table 3: Typical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| Column | DB-5, HP-5MS, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., start at 60°C, ramp to 240°C) | Optimizes separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for hydrocarbons; MS provides identification. |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. alliedacademies.org It utilizes a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase. wikipedia.org HPLC is highly versatile and can be applied to a much broader range of compounds than GC, including those that are non-volatile or thermally unstable.

For a moderately polar compound like this compound, either Normal-Phase (NP-HPLC) or Reversed-Phase (RP-HPLC) could be employed.

Normal-Phase HPLC uses a polar stationary phase (like silica) and a non-polar mobile phase. alliedacademies.org

Reversed-Phase HPLC , the more common mode, uses a non-polar (hydrophobic) stationary phase (like C18-bonded silica) and a polar mobile phase (like a mixture of water and acetonitrile (B52724) or methanol). wikipedia.org In RP-HPLC, more polar compounds elute first.

The choice between these methods depends on the sample matrix and the specific separation required. As with GC, quantification is achieved by comparing the peak area of the analyte to that of external or internal standards. shimadzu.com

Table 4: Exemplary High-Performance Liquid Chromatography (HPLC) Parameters for this compound

| Parameter | Typical Setting (Reversed-Phase) | Purpose |

| Column | C18 or C8 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) | Provides a non-polar stationary phase for hydrophobic interactions. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water | Elutes compounds from the column; composition determines retention time. |

| Flow Rate | 1.0 mL/min | Maintains a constant, reproducible flow of the mobile phase. |

| Column Temp. | 25 - 40 °C | Ensures reproducible retention times by controlling viscosity and interactions. |

| Detector | UV-Vis Detector (at ~210-220 nm for C=C and C=O) or Mass Spectrometer (MS) | Detects the compound as it elutes; UV is common for chromophores. |

Coupled Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, offer enhanced analytical power. The combination of chromatography with mass spectrometry is particularly potent, providing both separation of complex mixtures and specific identification of the eluted components. elgalabwater.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for the analysis of volatile and semi-volatile compounds. elgalabwater.com As components elute from the GC column, they enter the ion source of the mass spectrometer, where they are fragmented into characteristic patterns. srce.hr This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that allows for highly confident identification by comparison to spectral libraries. mdpi.com GC-MS has been used to identify this compound in natural products like the brown alga Dictyopteris membranacea. srce.hr The mass spectrum for this compound would show a molecular ion peak (m/z 168) and characteristic fragment ions resulting from cleavages adjacent to the carbonyl group and along the alkyl chain.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. creative-proteomics.com It is ideal for analyzing compounds that are not suitable for GC, such as those that are non-volatile or thermally labile. eurl-pesticides.eu In LC-MS, the eluent from the HPLC column is directed to an MS ion source (e.g., electrospray ionization, ESI), and the resulting ions are analyzed. For enhanced quantitative analysis in complex samples, tandem mass spectrometry (LC-MS/MS) is often used. creative-proteomics.comresearchgate.net This method offers exceptional sensitivity and selectivity by monitoring specific fragmentation transitions for the target analyte. eurl-pesticides.eu

Table 5: Comparison of GC-MS and LC-MS for this compound Analysis

| Technique | Principle | Analytes | Sample Preparation | Key Advantages |

| GC-MS | Separates volatile compounds in a gas stream, followed by mass-based identification. | Volatile and semi-volatile compounds. | Often requires simple dilution; derivatization may be needed for some polar groups. | Excellent separation efficiency for volatiles; extensive spectral libraries for identification. |

| LC-MS | Separates compounds in a liquid stream, followed by mass-based identification. | Wide range of compounds, including non-volatile and thermally unstable ones. | Sample dissolved in a suitable solvent; may require extraction from complex matrices. | Broad applicability; soft ionization techniques keep the molecule intact; high sensitivity with MS/MS. |

Biological and Ecological Roles of 1 Undecen 3 One

Occurrence and Biosynthesis in Natural Systems

While 1-undecen-3-one itself is not extensively documented as a major constituent of most common plant essential oils, related methyl ketones are found in various plants. nih.gov For instance, wild tomato species are known to produce significant quantities of methylketones, which play a role in defending against herbivores. researchgate.net The biosynthesis of these compounds is linked to fatty acid metabolism. nih.gov In higher plants, the lipoxygenase pathway is a key metabolic route that converts polyunsaturated fatty acids into a range of signaling and defense molecules, including short-chain volatile compounds. mdpi.com This pathway involves the initial oxygenation of fatty acids like linoleic and linolenic acid by lipoxygenase (LOX), followed by the action of other enzymes to produce various aldehydes and alcohols. mdpi.com Although not directly producing this compound, this pathway demonstrates the capacity of plants to generate diverse volatile compounds from fatty acid precursors. The formation of 1-alkenes, which are precursors to such ketones, has been studied in plants like safflower, where they are derived from fatty acids through a process involving the loss of carbon dioxide and a hydrogen atom. nih.gov

Microorganisms, including bacteria and fungi, are capable of producing methyl ketones. nih.gov The biosynthesis of these compounds in microbes is often associated with the metabolism of fatty acids. repec.org One of the proposed mechanisms involves the incomplete β-oxidation of fatty acids, leading to the formation of β-keto acids which are then decarboxylated to yield methyl ketones. nih.gov

Several bacterial species have been engineered to enhance the production of methyl ketones for applications such as biofuels. nih.govasm.org For example, Escherichia coli has been genetically modified to overproduce methyl ketones in the C11 to C15 range by manipulating its fatty acid β-oxidation pathway. nih.govasm.org This often involves the overexpression of genes like fadM, a thioesterase that plays a crucial role in converting β-ketoacyl-CoAs to methyl ketones. nih.govresearchgate.net

Pseudomonas species are known to naturally produce 1-undecene (B165158), a precursor for this compound, through the action of a nonheme iron-dependent enzyme called UndA. nih.govnih.govpnas.org This enzyme catalyzes the oxidative decarboxylation of lauric acid to form 1-undecene. pnas.org The gene undA has been identified as necessary and sufficient for 1-undecene production in these bacteria. nih.govpnas.org Furthermore, some bacteria can transform alcohols into ketones. For instance, Pseudomonas spp. have been shown to synthesize methyl ethyl ketone from various butanol isomers. matec-conferences.org

Fungi, such as those from the genus Penicillium and Aspergillus, are also known to produce methyl ketones. nih.gov The mechanism in fungi is thought to involve the decarboxylation of β-keto acids that accumulate during fatty acid metabolism. nih.gov

Table 1: Microbial Production of 1-Undecene and Related Ketones

| Microorganism | Compound(s) Produced | Precursor(s) | Key Enzyme(s)/Pathway(s) | Reference(s) |

| Pseudomonas spp. | 1-Undecene | Lauric Acid | UndA (nonheme iron-dependent enzyme) | nih.govnih.govpnas.org |

| Engineered E. coli | C11-C15 Methyl Ketones | Fatty Acids | Modified β-oxidation, FadM (thioesterase) | nih.govasm.org |

| Pseudomonas spp. | Methyl Ethyl Ketone | Butanol isomers | Not specified | matec-conferences.org |

| Penicillium, Aspergillus | Methyl Ketones | Fatty Acids | Decarboxylation of β-keto acids | nih.gov |

Pheromones are chemical signals used by insects for communication, influencing behaviors such as mating, aggregation, and alarm. ontosight.aiganeshremedies.com These chemical cues are highly specific, with each species typically having a unique blend of compounds. ganeshremedies.com While this compound itself is not widely cited as a primary insect pheromone, related unsaturated ketones and alkenes play significant roles in insect chemical ecology.

For example, (6Z,8E)-undeca-6,8,10-trien-3-one is a synthetic pheromone that mimics natural insect pheromones and is used in pest management. ontosight.ai The red palm weevil, Rhynchophorus ferrugineus, is known to use undecenone derivatives for chemical signaling. fragranceu.comjst.go.jp Additionally, 7-methyl-1-undecene (B14448530) has been identified in the context of insect attractants. undip.ac.id

The detection of these chemical signals is mediated by olfactory receptor neurons located in the insect's antennae and maxillary palps. nih.gov The structure of the pheromone molecule is critical for its recognition by the insect's receptors. libretexts.org The use of pheromones in pest control is a well-established strategy, with applications including population monitoring, mating disruption, and mass trapping. ontosight.aiganeshremedies.com

Biological Activity Assessment in Non-Mammalian Systems (mechanistic focus)

This compound has demonstrated notable antimicrobial properties, particularly against fungi. Studies have shown its effectiveness against the yeast Candida mycoderma and the mould Aspergillus niger. termedia.pl In contrast, its inhibitory effect on the growth of bacteria such as Escherichia coli and Bacillus subtilis was found to be less pronounced. termedia.pl This suggests a greater fungistatic activity for this compound. termedia.pl The antimicrobial activity of essential oils, which can contain such compounds, is often more potent against yeasts and moulds compared to bacteria. termedia.pl

The precise mechanism of action for many antimicrobial compounds from essential oils is not always fully understood. termedia.pl However, extreme pH conditions, which can be influenced by the presence of certain organic compounds, are known to affect microbial growth by disrupting macromolecules like proteins and DNA, and by impairing the proton motive force essential for ATP production. oregonstate.education Abiotic factors, including chemical environment, can significantly limit microbial growth. mdpi.com

The volatile nature of compounds like 1-undecene, a precursor to this compound, also plays a role in microbial interactions. Pseudomonas fluorescens MFE01, for instance, emits 1-undecene, which contributes to the aerial inhibition of Legionella pneumophila growth. asm.orgfrontiersin.org This suggests that volatile organic compounds can act as long-range antimicrobial agents. The production of these volatile compounds can be regulated by complex systems within the bacteria, such as the GacS/GacA two-component system in P. fluorescens. asm.orgnih.gov

The interaction of insects with volatile chemical compounds is a complex process mediated by their olfactory system. nih.gov Volatile chemicals that repel insects typically act on chemoreceptors located on the antennae and maxillary palps. nih.govfrontiersin.org These interactions can either activate dedicated aversion pathways or, in some cases, mask the perception of attractive host odors. nih.gov

While specific studies focusing on the attractancy or repellency mechanisms of this compound are limited, research on related compounds provides valuable insights. For example, 1-octen-3-ol (B46169), a C8 analogue, is a known mosquito attractant for some species like Anopheles gambiae and Aedes aegypti, but can act as a repellent for others, such as Culex quinquefasciatus. nih.gov This species-specific response highlights the complexity of insect olfaction. nih.gov The response to 1-octen-3-ol is mediated by specific odorant receptors, and the chirality of the molecule can influence its activity. nih.gov

The concentration of a volatile compound can also determine its effect. High concentrations of certain odorants can recruit a larger number of olfactory neurons, potentially leading to a repellent behavioral response. nih.gov Some repellents may not directly activate olfactory neurons but instead reduce the volatility of attractive odors, effectively "hiding" the host from the insect. nih.gov The identification of specific olfactory receptors that mediate aversion is a key strategy in the discovery of new and effective insect repellents. nih.gov

Enzymatic Biotransformations of this compound

Potential for Bioremediation and Bioconversion Processes

As no enzymes involved in the biosynthesis or degradation of this compound have been identified in the available literature, there is no information regarding the potential for using such enzymatic processes for bioremediation or bioconversion. Bioremediation and biotransformation are processes that rely on biological systems, including enzymes, to break down or convert chemical compounds. montana.edumedcraveonline.com Without the identification of the fundamental enzymes that act on this compound, their application in these technologies remains unexplored.

Theoretical and Computational Investigations of 1 Undecen 3 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and geometric properties of molecules. wikipedia.org

Electronic Structure Elucidation

The electronic structure of 1-undecen-3-one is characterized by the presence of a conjugated system formed by the carbon-carbon double bond (C=C) and the carbon-oxygen double bond (C=O) of the ketone group. This conjugation results in the delocalization of π-electrons across these functional groups, which governs the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of the electronic structure. In α,β-unsaturated ketones, the HOMO is typically associated with the π-bonding orbitals of the C=C and C=O groups, while the LUMO is the corresponding π-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its susceptibility to electronic excitation. A smaller HOMO-LUMO gap generally indicates higher reactivity.

The presence of the carbonyl group makes the β-carbon atom electrophilic and susceptible to nucleophilic attack, a characteristic reactivity pattern for this class of compounds.

Conformational Analysis and Energy Landscapes

The long undecyl chain of this compound allows for a multitude of possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and to map the potential energy surface associated with rotations around single bonds.

The most significant conformational flexibility arises from the rotation around the C-C single bonds within the alkyl chain. The relative orientation of the vinyl group and the carbonyl group is also crucial. The s-trans conformation, where the C=C and C=O bonds are on opposite sides of the central C-C single bond, is generally more stable than the s-cis conformation due to reduced steric hindrance.

Computational methods can be used to calculate the energy of different conformers and to identify the global minimum energy structure, which is the most populated conformation at equilibrium. The energy landscape would reveal the energy barriers between different conformers, providing information on the flexibility of the molecule.

Reaction Pathway Modeling

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. This includes identifying transition states and calculating activation energies for various potential reaction pathways.

One important reaction type for α,β-unsaturated ketones is their atmospheric oxidation, often initiated by reaction with hydroxyl (OH) radicals. copernicus.org For this compound, the OH radical can add to the α- or β-carbon of the double bond or abstract a hydrogen atom from the alkyl chain. copernicus.org The branching ratios between these pathways can be predicted using computational methods.

Another relevant process is pyrolysis, where the molecule breaks down at high temperatures. mit.edu Reaction pathway modeling can help to elucidate the primary decomposition channels, which likely involve C-C bond cleavage and the formation of smaller volatile compounds. mit.edu

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the behavior of molecules over time, offering insights into their dynamic properties and interactions with their environment. researchgate.net

Intermolecular Interactions and Solvent Effects

The intermolecular interactions of this compound are dictated by its functional groups. The carbonyl group can act as a hydrogen bond acceptor, while the long alkyl chain contributes to van der Waals interactions. These interactions are crucial for understanding the bulk properties of the substance, such as its boiling point and solubility.

Solvent effects can significantly influence the conformation and reactivity of this compound. arxiv.org In polar solvents, the carbonyl group will be stabilized through dipole-dipole interactions and hydrogen bonding. In nonpolar solvents, the hydrophobic interactions of the alkyl chain will be more dominant. MD simulations can explicitly model the solvent molecules around this compound, providing a detailed picture of the solvation shell and its impact on the solute's behavior. arxiv.orgkobv.de

Structure-Activity Relationship (SAR) Methodologies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological or toxicological activity. For α,β-unsaturated carbonyl compounds, several SAR trends have been established. qsardb.orgresearchgate.net

The electrophilic nature of the α,β-unsaturated carbonyl moiety is a key determinant of its biological activity, which often involves covalent modification of biological nucleophiles, such as cysteine residues in proteins, through Michael addition. researchgate.net

Table 1: General Structure-Activity Relationship Trends for α,β-Unsaturated Carbonyl Compounds

| Structural Feature | Influence on Activity/Toxicity | Reference |

| Nature of the Unsaturation | Acetylenic (triple bond) substitution generally leads to higher toxicity than olefinic (double bond) substitution. | qsardb.org |

| Position of the Double Bond | Terminal vinyl-substituted compounds are typically more toxic than internal vinylene-substituted ones. | qsardb.org |

| Substitution on the Vinyl Group | Methyl substitution on the vinyl carbons tends to reduce toxicity. | qsardb.org |

| Carbonyl Type | Ketones are often more toxic than the corresponding aldehydes. | qsardb.org |

| Alkyl Chain Branching | Straight-chain alkyl groups generally result in higher toxicity compared to branched groups. | qsardb.org |

Based on these general SAR principles, this compound, with its terminal double bond and straight alkyl chain, would be predicted to have a certain level of biological activity. Quantitative Structure-Activity Relationship (QSAR) models can provide more specific predictions of properties like mutagenicity by using a wider range of molecular descriptors. nih.gov

Ligand-Based SAR Approaches

Ligand-based structure-activity relationship (SAR) studies aim to identify the structural features of a molecule that are essential for its biological or chemical activity. For this compound, which is an α,β-unsaturated ketone, the core reactive moiety is the enone system. wikipedia.orgnih.gov The electrophilic nature of both the carbonyl carbon and the β-carbon makes this class of compounds susceptible to nucleophilic attack, a key interaction in many biological processes. wikipedia.orglibretexts.org

While specific ligand-based SAR studies focused solely on this compound are not extensively documented in publicly available literature, general principles for α,β-unsaturated ketones (alkenones) can be applied. The biological activity of these compounds is often related to their ability to act as Michael acceptors. nih.gov

Quantitative structure-activity relationship (QSAR) models have been developed for alkenones to predict their toxicity. tandfonline.comnih.govtandfonline.com These models often rely on molecular descriptors such as:

Log Kow (1-octanol/water partition coefficient): This descriptor relates to the hydrophobicity of the molecule, which influences its ability to cross cell membranes.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the LUMO is particularly relevant for electrophilic compounds like enones, as it indicates their propensity to accept electrons from a nucleophile. tandfonline.comnih.govtandfonline.com The HOMO-LUMO gap can also be a predictor of reactivity. tandfonline.comnih.govtandfonline.com

A study on the toxicity of alkanones and alkenones revealed that the toxicity of alkenones could be predicted using HOMO and LUMO energies. tandfonline.comnih.govtandfonline.com Specifically, α,β-unsaturated ketones are considered soft electrophiles, and their reactivity is a key factor in their biological effects. tandfonline.comnih.govtandfonline.com For aliphatic alkenones, a QSAR model combining log Kow and LUMO energy has been proposed to predict toxicity. tandfonline.comnih.gov

| Descriptor Category | Specific Descriptor | Relevance to this compound's Activity |

| Hydrophobicity | log Kow | Influences membrane permeability and transport to target sites. |

| Electronic | LUMO Energy | Indicates electrophilicity and susceptibility to Michael addition. tandfonline.comnih.govtandfonline.com |

| Electronic | HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. tandfonline.comnih.govtandfonline.com |

This table is generated based on general principles of QSAR for alkenones and is for illustrative purposes.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly density functional theory (DFT), are widely used to predict the spectroscopic parameters of organic molecules, which can aid in their structural elucidation. acs.orgnih.govacs.org

Infrared (IR) Spectroscopy:

The IR spectrum of a molecule is determined by its vibrational modes. For this compound, the most characteristic absorption in the IR spectrum is the C=O stretching vibration. The position of this absorption is sensitive to the molecular structure. Saturated aliphatic ketones typically show a C=O absorption around 1715 cm-1. libretexts.org However, conjugation with a C=C double bond, as in this compound, lowers the absorption frequency by approximately 25-30 cm-1, to around 1685-1690 cm-1. libretexts.org

Computational methods can predict the vibrational frequencies and their intensities. nih.govacs.org The accuracy of these predictions depends on the chosen level of theory (e.g., B3LYP functional) and the basis set (e.g., 6-31G* or larger). researchgate.net Calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Computational methods can predict both 1H and 13C NMR chemical shifts. acs.orgnih.gov

For this compound, key predicted resonances would include:

13C NMR: The carbonyl carbon (C=O) of ketones typically resonates in the range of 190-215 ppm. libretexts.org

1H NMR: The protons on the double bond (vinylic protons) would have characteristic shifts, as would the protons on the carbon alpha to the carbonyl group (α-hydrogens), which are typically found in the 2.0-2.3 ppm region. libretexts.org

The accuracy of predicted NMR chemical shifts is influenced by several factors, including the choice of DFT functional and basis set, and whether conformational averaging is taken into account, as flexible molecules like this compound can exist in multiple conformations that are rapidly interconverting on the NMR timescale. acs.org

| Spectroscopic Parameter | Expected Value Range for this compound | Computational Method for Prediction |

| IR C=O Stretch | ~1685-1690 cm-1 libretexts.org | DFT (e.g., B3LYP/6-31G*) with frequency scaling nih.govresearchgate.net |

| 13C NMR (C=O) | 190-215 ppm libretexts.org | DFT (e.g., GIAO method) acs.org |

| 1H NMR (α-CH2) | ~2.0-2.3 ppm libretexts.org | DFT (e.g., GIAO method) acs.org |

This table provides expected values based on typical ranges for similar functional groups and outlines common computational methods.

Industrial and Commercial Applications of 1 Undecen 3 One Non Human, Non Safety

Role as Chemical Intermediate in Organic Synthesis

As a chemical intermediate, 1-undecen-3-one serves as a foundational molecule for constructing more complex chemical structures. Its dual functional groups—a ketone and an alkene—allow it to participate in a wide array of organic reactions. The electrophilic nature of the carbonyl carbon makes it a target for nucleophilic attack, while the conjugated system is susceptible to reactions like Michael additions. numberanalytics.com Furthermore, the ketone can undergo reduction to form corresponding alcohols, and the alkene group can be subjected to various addition reactions. This reactivity profile establishes it as a versatile building block in synthetic chemistry.

The unique structure of this compound makes it a valuable monomer for the synthesis of specialty polymers and a potential precursor for fine chemicals.

Ketones are generally employed as intermediates or monomers in the production of polymers like polyether ketones (PEKs). numberanalytics.com Research has specifically demonstrated the use of this compound in the creation of specialized terpolymers. In one study, water-soluble, hydrophobic terpolymers were synthesized from 4(5)-vinylimidazole, acrylamide, and this compound. The inclusion of this compound provided long apolar hydrocarbon side chains to the polymer structure. These terpolymers exhibited high catalytic activity in the hydrolysis of hydrophobic ester substrates, an enhancement attributed to the apolar nature of the undecen-3-one-derived side chains.

The utility of related undecene structures as intermediates is also well-documented. For instance, 1-undecene (B165158), the parent hydrocarbon, is used as a reactant to produce useful amine analogs through Pd-catalyzed amination and serves as a key intermediate in the total synthesis of natural products like (+)-deoxoprosopinine. sigmaaldrich.comsigmaaldrich.com This highlights the role of the C11 backbone in building complex molecular architectures. The presence of the ketone group in this compound adds another layer of synthetic versatility for creating a diverse range of fine chemicals.

| Monomer | Polymer Type | Key Feature/Function |

| This compound | Water-soluble, hydrophobic terpolymer (co-monomers: 4(5)-vinylimidazole, acrylamide) | Provides apolar side chains, enhancing catalytic activity for esterolysis. |

Applications in Flavor and Fragrance Industry (chemical function, not sensory data)

In the flavor and fragrance sector, the chemical function of a compound can extend beyond its own aroma profile to include its role as a modulator or precursor within a complex formulation. Ketones are a significant class of compounds in this industry, contributing to the scent and taste of many products. acs.org Specifically, α,β-unsaturated ketones are valued as aroma chemicals that can be blended with other fragrance materials to create novel and high-quality odor notes. google.com The chemical stability and reactivity of these compounds are key to their function in various formulations, including those for consumer products. google.com

Research into flavor and fragrance chemistry often involves the synthesis and analysis of specific compounds to understand their contribution to complex sensory profiles. Unsaturated ketones are a subject of this research.

A notable area of investigation is the biogeneration of flavor compounds. In one study, the biotransformation of genetically modified Hypericum perforatum roots by the basidiomycete fungus Lycoperdon pyriforme led to the production of 24 new volatile compounds. nih.govresearchgate.net Among the identified molecules was 1-decen-3-one, a close homolog of this compound, highlighting a researched biosynthetic pathway for creating such ketones for flavor applications. nih.gov

Another aspect of research is the synthesis of specific unsaturated ketones to use as analytical standards for identifying components in natural extracts. For example, (6Z,8E)-undeca-6,8,10-trien-3-one (yuzunone) was stereoselectively synthesized to serve as a reference compound to verify its presence and olfactory contribution in yuzu and other citrus essential oils. researchgate.net While yuzunone's contribution was found to be limited, this type of research underscores the chemical function of such ketones as essential tools for the accurate characterization of flavor and fragrance profiles. researchgate.net These studies demonstrate the role of undecenone structures in the ongoing research and development within the flavor and fragrance industry, where they function as synthetic targets and analytical tools to unravel the chemistry of complex aromas.

| Research Area | Compound Studied | Finding/Application | Reference |

| Biogeneration of Flavors | 1-Decen-3-one | Produced via biotransformation of plant material by Lycoperdon pyriforme, demonstrating a potential "natural" synthesis route for flavor ketones. | nih.gov |

| Characterization of Natural Oils | (6Z,8E)-Undeca-6,8,10-trien-3-one (Yuzunone) | Synthesized as a reference standard to investigate the composition of yuzu essential oil, serving a crucial analytical chemistry function. | researchgate.net |

Environmental Fate and Degradation Studies of 1 Undecen 3 One

Biodegradation Processes

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. wikipedia.org It is a key process that determines the persistence of organic compounds in the environment. The susceptibility of a compound to microbial attack is a primary factor in its environmental fate.

Direct studies on the microbial degradation of 1-undecen-3-one are not extensively documented in publicly available literature. However, insights into its potential biodegradation can be drawn from studies on structurally similar compounds, such as 1-undecene (B165158) and larger molecules that contain the undecenone moiety.

Research has shown that certain microorganisms are capable of degrading alkenes. For instance, a strain of Pseudomonas has been identified that can degrade 1-undecene, among other hydrocarbons like 1-nonene, 1-decene (B1663960), and n-hexadecane. conicet.gov.ar This suggests that microbial pathways exist for the breakdown of the undecene carbon chain, which is a core component of this compound.

Furthermore, the biodegradation of the complex mycotoxin zearalenone (B1683625) by various fungi, including Clonostachys rosea (previously Gliocladium roseum), Trichosporon mycotoxinivorans, and strains of Bacillus, results in the cleavage of its macrocyclic lactone ring. frontiersin.orgresearchgate.netmdpi.commycotoxinsite.com One of the identified degradation products is 1-(3,5-dihydroxyphenyl)-10′-hydroxy-1-undecen-6′-one. frontiersin.orgresearchgate.netmdpi.com The formation of this metabolite indicates that microorganisms possess enzymatic machinery capable of acting on and transforming an undecene-one structure. The degradation of zearalenone by Rhodococcus pyridinivorans has also been observed, suggesting that the versatile metabolic pathways of Rhodococcus species, known for degrading aromatic compounds, could potentially break down the aromatic ring of zearalenone-like structures. frontiersin.orgresearchgate.net

These findings suggest that the likely microbial degradation pathway for this compound would involve initial oxidation reactions, potentially targeting the double bond or the ketone group, followed by the cleavage of the carbon chain, ultimately leading to smaller molecules that can enter central metabolic pathways of the microorganisms. researchgate.net

Table 1: Examples of Microbial Degradation of Related Compounds

| Microorganism | Substrate | Key Degradation Process/Product | Reference(s) |

|---|---|---|---|

| Pseudomonas strain H | 1-Undecene | Utilized as a carbon source | conicet.gov.ar |

| Clonostachys rosea | Zearalenone | Cleavage of lactone ring to form a non-estrogenic undecenone derivative | frontiersin.orgresearchgate.netresearchgate.net |

| Trichosporon mycotoxinivorans | Zearalenone | Cleavage at the C6-ketone group, resulting in a non-estrogenic metabolite | frontiersin.orgresearchgate.net |

The rate at which this compound is biodegraded in the environment is expected to be influenced by a combination of factors related to the compound itself, the environmental conditions, and the microbial community present. sparkoncept.comresearchgate.netktappi.kr

Chemical Structure: The presence of a double bond and a ketone functional group in this compound makes it more chemically reactive than its saturated alkane counterpart, which may enhance its susceptibility to initial microbial attack. sparkoncept.com

Environmental Conditions: Key physical and chemical parameters of the environment play a crucial role. sparkoncept.commdpi.com

Temperature: Microbial activity generally increases with temperature up to an optimal point, suggesting that biodegradation of this compound would be faster in warmer climates. sparkoncept.com

pH: The pH of the soil or water can affect microbial enzyme activity and the compound's bioavailability. mdpi.com

Oxygen Availability: The presence of oxygen is a significant factor. Aerobic degradation is typically faster and more complete than anaerobic degradation for many organic compounds. sparkoncept.com

Moisture: Water is essential for microbial life and for dissolving the compound, making it available for uptake. ktappi.kr

Microbial Population: The rate of degradation is directly dependent on the presence, abundance, and diversity of microorganisms capable of metabolizing the compound. sparkoncept.comktappi.kr Environments with a history of hydrocarbon contamination may harbor adapted microbial populations that can degrade such compounds more rapidly.

Bioavailability: As an organic compound with limited water solubility (estimated at 32.54 mg/L), its availability to microorganisms can be a rate-limiting step. wikipedia.orgthegoodscentscompany.com Adsorption to soil organic matter or sediments could reduce its bioavailability.

Photodegradation Mechanisms

Photodegradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for compounds present in the atmosphere or in the sunlit surface layers of aquatic environments. annualreviews.org

Specific photolysis studies on this compound are limited. However, its fate can be predicted based on the behavior of similar unsaturated ketones and alkenes.

In the Atmosphere: Volatile organic compounds (VOCs) like this compound are primarily degraded in the troposphere by reacting with photochemically generated oxidants. The most important of these are the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃•). nih.govresearchgate.net

Reaction with Hydroxyl Radicals (•OH): This is likely the dominant atmospheric degradation pathway during the daytime. The •OH radical can add across the carbon-carbon double bond or abstract a hydrogen atom. For a similar compound, 1-decene, the atmospheric half-life due to reaction with •OH radicals is estimated to be about 11 hours. nih.gov

Reaction with Ozone (O₃): Ozone can react with the double bond in this compound via Criegee ozonolysis, leading to the formation of aldehydes, ketones, and stabilized Criegee intermediates. The estimated atmospheric half-life for 1-decene reacting with ozone is 25 hours. nih.gov

Reaction with Nitrate Radicals (NO₃•): This reaction is significant primarily during nighttime. The half-life for 1-decene's reaction with NO₃• is estimated to be around 1 day. nih.gov

The presence of the ketone group may also allow for direct photolysis, where the molecule absorbs sunlight directly, leading to bond cleavage (e.g., Norrish Type I or II reactions).

In Aquatic Environments: In sunlit surface waters, two main photodegradation processes can occur:

Direct Photolysis: This happens if the molecule absorbs light in the solar spectrum (wavelengths >290 nm). The carbonyl group in this compound could potentially absorb UV-A or UV-B radiation, leading to its degradation.

Indirect Photolysis: This process involves the reaction of the compound with photochemically produced reactive species in the water, such as hydroxyl radicals (•OH), singlet oxygen, and peroxyl radicals. psu.eduacs.org For unsaturated compounds, reaction with these oxidants can be a significant removal mechanism. Studies on the photosensitized oxidation of a related diene, (4Z,7Z)-undeca-4,7-diene, showed that it readily reacts to form various hydroperoxides, indicating that such pathways are plausible for this compound in the presence of natural photosensitizers like dissolved organic matter. psu.edu

Environmental Monitoring and Detection Methodologies

Accurate detection and quantification of this compound in environmental matrices like air, water, and soil are essential for studying its fate and distribution. Given its volatile nature, methods developed for other volatile organic compounds (VOCs) are applicable. uliege.be

A highly effective and sensitive technique for detecting related volatile compounds like 1-undecene is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . nih.govnih.gov

HS-SPME-GC-MS: This method involves exposing a coated fiber (the SPME fiber) to the headspace (the air above a sample) of a water or soil sample. Volatile compounds like this compound partition from the sample into the headspace and then adsorb onto the fiber. The fiber is then transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed, separated on a capillary column, and finally detected and identified by a mass spectrometer. nih.govmdpi.com This method has been successfully used to detect 1-undecene as a volatile metabolite from bacterial cultures. nih.govnih.govrsc.org

Table 2: Analytical Parameters for Detection of Related Volatiles

| Technique | Sample Matrix | Compound Detected | Key Instrumentation | Purpose/Finding | Reference(s) |

|---|---|---|---|---|---|

| HS-SPME-GC-MS | Bacterial Culture Headspace | 1-Undecene | GC-MS with SPME fiber | Identification of 1-undecene as a bacterial volatile communication molecule. | nih.gov |

| GC-FID | Liquid Culture Extract | 1-Undecene | Gas Chromatograph with Flame Ionization Detector (FID) | Quantification of hydrocarbon degradation by Pseudomonas strain H. | conicet.gov.ar |

Other potential methods include:

Gas Chromatography with Flame Ionization Detection (GC-FID): A robust method for quantifying hydrocarbons, used in a study to measure the degradation of 1-undecene. conicet.gov.ar

Differential Ion Mobility Spectrometry (DMS): A newer, portable technology that has shown promise for the online monitoring of 1-undecene in the off-gas from bioprocesses, suggesting potential for real-time environmental air monitoring. acs.org

The selection of a specific analytical method would depend on the environmental matrix, the required detection limits, and the objectives of the monitoring program.

Conclusion and Future Directions in 1 Undecen 3 One Research

Summary of Key Academic Contributions

Research into compounds structurally related to 1-undecen-3-one has laid a foundational understanding of its potential characteristics. Studies on various 1-alken-3-ones have revealed a strong correlation between chain length and odor quality. For instance, shorter-chain compounds like 1-hexen-3-one (B150981) are described as metallic, while increasing the chain length shifts the odor profile towards mushroom-like, and eventually to herb- and citrus-like for compounds like this compound and 1-dodecen-3-one. nih.gov This suggests that the sensory properties of this compound are intricately linked to its molecular structure.

The synthesis of related ketones, such as yuzunone ((6Z,8E)-undeca-6,8,10-trien-3-one), has been a subject of interest, primarily to characterize its presence and olfactory contribution in natural products like citrus essential oils. researchgate.net Although direct detection of yuzunone in some commercial oils has been challenging, its synthesis provides a valuable reference for analytical studies. researchgate.net Furthermore, research on the biogenesis of C11 hydrocarbons and related sulfur compounds in organisms like the brown alga Dictyopteris suggests that 1-undecen-3-ols could be common precursors, hinting at potential biosynthetic pathways for this compound. researchgate.net

Emerging Trends in Synthesis and Reaction Innovation

The development of novel synthetic methodologies is a vibrant area of chemical research, with many strategies holding promise for the efficient construction of molecules like this compound.

Domino Reactions and Metathesis: Elegant strategies involving domino reactions, such as enyne cross metathesis followed by intramolecular Diels-Alder reactions, have been developed for synthesizing complex cyclic systems like the bicyclo[5.3.1]undecene scaffold. rsc.org These one-pot transformations offer high efficiency in building molecular complexity. rsc.org

Annulation Reactions: Tandem annulation of 1,3-enynes is a powerful tool for constructing functionalized nitrogen-containing heterocycles like pyridines and pyrroles. beilstein-journals.org Similar strategies could potentially be adapted for the synthesis of carbocyclic structures.

Gold-Catalyzed Cycloisomerization: Gold catalysis has emerged as a potent method for synthesizing masked 2-pyridones from 1,3-enynyl esters through a tandem cycloisomerization and oxidative nitrogen insertion. acs.org The principles of this catalysis could be explored for novel ketone syntheses.

1,6-Conjugate Addition: An expedient one-pot synthesis of carbocyclic spiro[5.5]undeca-1,4-dien-3-ones has been achieved through a 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides with sulfonyl allenols. rsc.org

From Aldehydes to 1,3-Diketones: A three-step methodology has been developed to synthesize 1,3-diketones from aldehyde precursors using a β-ketosulphone as a masked equivalent of acetone (B3395972). ifremer.fr

These emerging synthetic strategies, summarized in the table below, offer exciting possibilities for the future synthesis of this compound and its derivatives with high efficiency and selectivity.

| Synthetic Strategy | Key Transformation | Potential Application for this compound |

| Domino Reactions | Enyne cross metathesis/intramolecular Diels-Alder | Construction of complex cyclic analogues. rsc.org |

| Tandem Annulation | Cyclization of 1,3-enynes | Synthesis of functionalized derivatives. beilstein-journals.org |

| Gold-Catalysis | Cycloisomerization of enynyl esters | Novel routes to ketone functionalities. acs.org |

| 1,6-Conjugate Addition | Annulation of p-quinone methides | Synthesis of spirocyclic ketone structures. rsc.org |

| Aldehyde to Diketone | Three-step conversion via β-ketosulphone | Versatile synthesis from aldehyde precursors. ifremer.fr |

Advancements in Analytical and Characterization Techniques

The accurate detection and characterization of volatile compounds like this compound are crucial for understanding their roles in various systems. Recent advancements in analytical techniques have significantly enhanced these capabilities.

Chromatographic Methods: Gas chromatography-mass spectrometry (GC-MS) remains a cornerstone for the separation and identification of volatile compounds in complex mixtures. mdpi.com The use of different capillary columns with varying polarities can improve the separation of hydrocarbons and other volatiles. oup.com High-performance liquid chromatography (HPLC) is also instrumental in fractionating complex samples for further analysis. researchgate.net

Headspace Analysis: For volatile metabolites, headspace solid-phase microextraction (SPME) coupled with GC-MS provides a sensitive method for detection and quantification directly from the sample matrix, minimizing sample preparation. nih.govfrontiersin.org This is particularly useful for analyzing microbial cultures. nih.gov

Spectrometric Innovations: Differential mobility spectrometry (DMS) is an emerging technique for the online monitoring of volatile products in bioprocesses. acs.org By ionizing and separating gaseous molecules, DMS can track the dynamic production of compounds like 1-undecene (B165158) in real-time. acs.org High-resolution mass spectrometry has also become indispensable for detecting and identifying compounds at very low concentrations. americanpharmaceuticalreview.com

These advanced analytical tools are pivotal for future research, enabling more precise and sensitive characterization of this compound in diverse biological and environmental samples.

Unexplored Biological and Ecological Dimensions